Product packaging for Vinervine(Cat. No.:)

Vinervine

Cat. No.: B1233168
M. Wt: 338.4 g/mol
InChI Key: FAJVFJABOWWACZ-GGGKWMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinervine is a naturally occurring alkaloid isolated from plant species such as Vinca erecta . It is classified as an α-methylindole derivative . Early structural elucidation studies in the 1960s established its molecular framework and identified its position as a phenolic hydroxyl derivative . The absolute configuration of this compound has been confirmed through chemical transformations and spectral analysis, including UV, IR, and mass spectroscopy . Research indicates that this compound can be chemically transformed into other alkaloidal structures, such as tetrahydroacuammicine, highlighting its relevance as a subject in natural product chemistry and biosynthetic studies . As a member of the complex vinca alkaloid family, this compound is a compound of interest for researchers investigating the structural diversity and chemical properties of plant-derived indole alkaloids. Please inquire for detailed specifications and available quantities. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O3 B1233168 Vinervine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H22N2O3/c1-3-11-10-22-8-7-20-13-5-4-6-14(23)17(13)21-18(20)16(19(24)25-2)12(11)9-15(20)22/h3-6,12,15,21,23H,7-10H2,1-2H3/b11-3-/t12-,15-,20+/m0/s1

InChI Key

FAJVFJABOWWACZ-GGGKWMOSSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC

Origin of Product

United States

Isolation and Natural Occurrence of Vinervine

Discovery and Initial Characterization of Vinervine

The discovery of this compound was first reported in 1965 by a team of scientists led by P.Kh. Yuldashev. pageplace.de The compound was isolated from the aboveground portions of the plant Vinca (B1221190) erecta. Initial characterization of this new alkaloid laid the groundwork for understanding its chemical properties and distinguishing it from other alkaloids present in the plant.

The initial studies established this compound as a new member of the indole (B1671886) alkaloid family. Subsequent research has provided more detailed characterization of its structure and properties.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₂₀H₂₂N₂O₃
Molecular Weight 338.4 g/mol
Appearance Not specified in provided results

| CAS Number | 1963-86-6 |

This data is compiled from chemical databases and is based on the initial characterization and subsequent analyses of the compound.

Distribution and Presence in Vinca erecta and Related Vinca Species

This compound was originally discovered and isolated from Vinca erecta Regel & Schmalh. pageplace.deplantsjournal.com This plant species is a primary natural source of the compound. The genus Vinca, belonging to the Apocynaceae family, is well-known for producing a wide array of indole alkaloids, with over 50 described in Vinca minor (lesser periwinkle) alone. nih.gov While many alkaloids have been identified across different Vinca species, such as Vinca major and Vinca herbacea, the presence of this compound appears to be specifically documented in Vinca erecta. nih.govresearchgate.net Further phytochemical analyses of other Vinca species are required to determine the full distribution of this compound within the genus.

Identification of this compound in Catharanthus roseus (Madagascar Periwinkle) Extracts

In addition to the Vinca genus, this compound has also been identified in Catharanthus roseus, commonly known as the Madagascar periwinkle. plantsjournal.com This plant is renowned for being a rich source of over 130 different terpenoid indole alkaloids, including the well-known anticancer agents vinblastine (B1199706) and vincristine (B1662923). plantsjournal.com

The presence of this compound in C. roseus has been confirmed through modern analytical techniques. Specifically, liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been used to identify this compound in extracts from various tissue types of the plant, including callus, somaclonal variants, and normal green shoots. Research has also detected this compound in cell suspension cultures of C. roseus, which are utilized as a biotechnological method for producing these valuable alkaloids.

Methodologies for this compound Extraction and Purification from Plant Biomass

The extraction and purification of this compound from plant material follow general protocols established for the isolation of indole alkaloids from Vinca and Catharanthus species. These multi-step processes are designed to efficiently separate the alkaloids from other plant constituents and then isolate the specific target compound.

Step 1: Preparation of Plant Material and Initial Extraction The process begins with the collection and drying of the plant biomass, typically the leaves and stems. The dried material is then ground into a fine powder to increase the surface area for solvent extraction. An initial extraction is performed using a solvent, often an alcohol such as methanol (B129727) or ethanol (B145695), sometimes in an acidic solution to convert the alkaloids into their salt form, which enhances their solubility in the solvent.

Step 2: Acid-Base Liquid-Liquid Partitioning The crude extract, containing a mixture of alkaloids and other plant compounds, undergoes an acid-base extraction. The extract is acidified, and then partitioned with an immiscible organic solvent to remove non-alkaloidal impurities. The aqueous acidic phase, now containing the protonated alkaloids, is then made alkaline. This deprotonates the alkaloids, making them soluble in an organic solvent. A subsequent extraction with a non-polar organic solvent like chloroform (B151607) or methylene (B1212753) chloride separates the alkaloids from the aqueous solution.

Step 3: Chromatographic Purification The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. This is a critical step to isolate this compound from the numerous other alkaloids present in the extract.

Column Chromatography: This is a common method where the alkaloid mixture is passed through a column packed with an adsorbent like silica (B1680970) gel or alumina (B75360). Different solvents or solvent mixtures are used to elute the compounds from the column based on their polarity, allowing for the separation of individual alkaloids.

High-Performance Liquid Chromatography (HPLC): For higher resolution and purity, HPLC is often employed. This technique uses high pressure to pass the solvent through a column with smaller particle sizes, leading to a more efficient separation. Reversed-phase HPLC is a common modality for alkaloid separation.

Countercurrent Chromatography: Techniques like high-performance countercurrent chromatography (HPCCC) have also been utilized for the separation of indole alkaloids from Catharanthus roseus. This all-liquid phase separation method avoids the use of solid adsorbents.

Step 4: Crystallization and Characterization The fractions containing the purified this compound are collected and the solvent is evaporated. The purified compound can then be crystallized to achieve a high degree of purity. The final step involves using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and structure of the isolated this compound.

Table 2: Summary of Extraction and Purification Techniques for this compound

Step Technique Purpose
1 Solvent Extraction To obtain a crude extract of alkaloids and other compounds from the plant material.
2 Acid-Base Partitioning To separate the alkaloids from non-alkaloidal impurities.
3 Column Chromatography To separate the mixture of alkaloids into individual components.
4 HPLC / Countercurrent Chromatography For high-resolution purification of the target alkaloid.
5 Crystallization To obtain the final pure compound.

| 6 | Spectroscopic Analysis | To confirm the structure and identity of the isolated this compound. |

Classification and Structural Features of Vinervine

Chemical Classification as an Aspidospermatan-Type Indole (B1671886) Alkaloid

Vinervine is classified as a monoterpene indole alkaloid, specifically belonging to the Aspidospermatan type, also noted as a member of the Vinca (B1221190) sub-group wikipedia.orgum.edu.my. Indole alkaloids are a large class of natural products characterized by the presence of an indole ring system in their molecular structure wikipedia.orgnih.gov. The Aspidospermatan type represents a significant structural class within this group, distinguished by a specific arrangement of carbon and nitrogen atoms derived from the indole and a monoterpene unit um.edu.my. This compound is considered a derivative of akuammicine (B1666747), featuring an additional hydroxyl group on the indole portion wikipedia.org. This structural relationship leads to it also being known by the synonym 12-hydroxyakuammicine wikipedia.orgchem960.com.

Molecular Formula and Core Structural Framework Analysis

The molecular formula of this compound is C₂₀H₂₂N₂O₃ nih.govnih.gov. This formula indicates the precise number of atoms of each element present in a molecule of this compound. The molecular weight of this compound is approximately 338.4 g/mol nih.govnih.gov.

The core structural framework of this compound is a complex polycyclic system incorporating the indole moiety characteristic of its class nih.govontosight.ai. Detailed analysis of its structure reveals a pentacyclic (five-ring) system nih.gov. The IUPAC name provides a systematic description of this complex arrangement: methyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate nih.gov. This name highlights key features, including the presence of an ethylidene group, a hydroxyl group, two nitrogen atoms within the ring system (indicated by "diaza"), and a carboxylate ester group nih.gov. Spectroscopic methods, such as ¹³C NMR, PMR, and IR spectroscopy, along with chemical transformations, have been instrumental in determining and confirming the structural details of this compound and related alkaloids researchgate.netresearchgate.net.

Data related to the molecular properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₂O₃ nih.govnih.gov
Molecular Weight338.4 g/mol nih.govnih.gov
Exact Mass338.16304257 Da nih.gov

Stereochemical Configuration and Isomeric Considerations

The stereochemical configuration of this compound is defined by the spatial arrangement of atoms at its chiral centers and the geometry of double bonds nih.govresearchgate.net. The IUPAC name includes stereochemical descriptors such as (1R,11S,12E,17S), indicating the absolute configuration at specific carbon atoms and the geometry of the ethylidene double bond (E-configuration) nih.gov. The PubChem entry also specifies "ABSOLUTE" stereochemistry and notes the presence of 3 defined stereocenters nih.gov.

Research has focused on analyzing the stereochemistry of indole alkaloids from sources like Vinca erecta, where this compound is found, to determine the descriptors of their chiral centers researchgate.netresearchgate.net. Studies involving techniques like X-ray analysis and NMR spectroscopy contribute to the understanding of the precise three-dimensional structure and stereochemistry researchgate.netresearchgate.net.

This compound can exist as part of a group of related alkaloids, and isomeric forms are relevant in the study of natural products biocrick.comresearchgate.net. For instance, vineridine (B1597409) is noted as being isomeric with vinerine at specific carbon positions biocrick.com. The structural differences between isomers, even subtle ones in stereochemistry, can lead to variations in their physical and chemical properties biocrick.com. Research on the structure and stereochemistry of various indole alkaloids from plant sources helps to differentiate and characterize these related compounds researchgate.netresearchgate.net.

Chemical Synthesis and Analogues of Vinervine

Total Synthesis Approaches to the Vinervine Skeleton

The total synthesis of complex indole (B1671886) alkaloids like this compound involves the de novo construction of their intricate molecular frameworks from simpler precursors. While specific detailed reports on the total synthesis solely focused on the this compound skeleton are not extensively documented in the immediate search results, the synthesis of related akuammicine-type alkaloids provides valuable insights into the strategies employed.

Akuammicine (B1666747), a closely related alkaloid, has been a target for total synthesis, partly due to its structural relationship to strychnine (B123637) researchgate.net. Synthetic efforts towards akuammicine and other related skeletons often involve the construction of the core indole and the subsequent annulation of the complex ring systems. Key steps in such syntheses frequently include the formation of the indole nucleus, establishment of the stereochemistry at multiple chiral centers, and the controlled formation of carbon-carbon and carbon-nitrogen bonds to build the polycyclic structure.

For instance, the total synthesis of (-)-strychnine, which involves 18-hydroxyakuammicine as an intermediate, highlights the use of sophisticated methodologies such as palladium-catalyzed carbonylative cross-coupling, base-promoted cyclization, and aza-Cope-Mannich rearrangement to assemble the pentacyclic framework udel.edunih.govunigoa.ac.in. These approaches demonstrate the types of reactions and strategies that would likely be necessary for the total synthesis of the this compound skeleton, which shares a similar core structure. The construction of the characteristic diazabicyclo[3.3.1]nonane skeleton, present in many related alkaloids, is often a key challenge addressed through various cyclization strategies nih.gov.

While a dedicated total synthesis of this compound itself was not prominently found, the successful total syntheses of related alkaloids like vinorine (B1233521) nih.gov and vincorine nih.gov showcase the power of modern synthetic organic chemistry in accessing complex monoterpene indole alkaloid scaffolds. These syntheses often feature cascade reactions and stereoselective transformations to efficiently build the polycyclic systems from simpler achiral or chiral starting materials nih.govnih.gov.

Semisynthetic Routes to this compound Derivatives from Precursor Alkaloids

This compound is structurally defined as 12-hydroxyakuammicine wikipedia.orgnih.govpageplace.de. This relationship suggests that semisynthetic routes starting from akuammicine or other naturally occurring akuammicine-type alkaloids could potentially lead to this compound or its derivatives. Semisynthesis involves using a naturally isolated compound as a starting material and performing chemical transformations to obtain the desired target molecule or its analogues.

While direct examples of the semisynthesis of this compound from akuammicine were not specifically detailed in the search results, the concept of semisynthesis is well-established in the field of indole alkaloids. For example, semisynthetic approaches have been crucial in generating derivatives of other Vinca (B1221190) alkaloids like vinblastine (B1199706) and vindoline (B23647) nih.govnih.govnih.gov. These studies often involve chemical modifications of functional groups present in the precursor alkaloid or the introduction of new substituents.

Given that this compound is a hydroxylated akuammicine, a potential semisynthetic route could involve the selective introduction of a hydroxyl group at the C12 position of akuammicine. Such a transformation would require controlled oxidation chemistry. The feasibility and efficiency of such a conversion would depend on the specific reagents and conditions employed to achieve regioselectivity at the desired position of the complex akuammicine scaffold.

Semisynthesis also allows for the modification of other parts of the alkaloid structure to create derivatives with potentially altered properties. Studies on the semisynthesis of vindoline derivatives, for instance, have explored coupling vindoline with various structural units like amino acids or heterocycles to create new compounds nih.gov. Similar strategies could be applied to this compound once efficient methods for its isolation or synthesis are established, allowing for the creation of novel this compound derivatives by modifying existing functional groups or introducing new ones.

Design and Synthesis of Structurally Modified this compound Analogues

The design and synthesis of structurally modified analogues of natural products like this compound are driven by the desire to explore structure-activity relationships and potentially develop compounds with improved properties. While specific research on this compound analogues is not extensively reported in the provided results, the synthesis of analogues of related Vinca alkaloids, such as vinblastine and vindoline, provides a framework for understanding the approaches used.

Analogue synthesis often involves modifying the core structure of the natural product at specific positions. For this compound, potential modification sites could include the hydroxyl group at C12, the ester group, the indole nitrogen, or various positions on the polycyclic ring system. Strategies for analogue synthesis can involve:

Substitution or modification of existing functional groups: For example, the hydroxyl group could be acylated or alkylated, or the ester group could be hydrolyzed or transesterified.

Introduction of new substituents: This could involve electrophilic aromatic substitution on the indole ring (if the position is available and reactive), or functionalization of other carbon centers.

Modification of the carbon skeleton: This is generally more challenging and might involve ring expansions, contractions, or rearrangements.

Research on vinblastine analogues has involved systematic modifications to the vindoline subunit, demonstrating that alterations to the core ring system can be achieved nih.gov. Palladium-catalyzed cross-coupling reactions have been employed for the synthesis of C-15 substituted vindoline analogues, highlighting the utility of transition metal catalysis in introducing diversity into these complex structures nih.gov.

Regioselective and Stereoselective Considerations in this compound Chemistry

Regioselectivity and stereoselectivity are paramount considerations in the synthesis of complex natural products like this compound, which possess multiple functional groups and chiral centers.

Regioselectivity refers to the preference for a reaction to occur at a specific position within a molecule when multiple reactive sites are available. In the context of this compound synthesis or modification, achieving regioselectivity is crucial, for example, in selectively functionalizing the indole ring or modifying a specific hydroxyl group among potentially several. Controlling regioselectivity often involves carefully selecting reagents, reaction conditions, and protecting groups.

Stereoselectivity refers to the preferential formation of one stereoisomer over others during a chemical reaction. This compound has multiple defined stereocenters nih.gov, and controlling the stereochemical outcome of reactions is essential for synthesizing the correct isomer. Stereoselective transformations can be achieved through various methods, including:

Using chiral reagents or catalysts: These can direct the reaction to favor the formation of a specific stereoisomer.

Employing chiral starting materials: The existing stereocenters in a chiral starting material can influence the stereochemical outcome of subsequent reactions (diastereoselectivity).

Controlling reaction conditions: Temperature, solvent, and concentration can all influence stereoselectivity.

Utilizing specific reaction mechanisms: Some reaction mechanisms inherently favor the formation of particular stereoisomers.

Examples from the synthesis of related alkaloids illustrate the importance of stereoselectivity. The total synthesis of (-)-vincorine, for instance, highlights a stereoselective organocatalytic Diels-Alder reaction as a key step in constructing the alkaloid core with defined stereochemistry nih.gov. Similarly, stereocontrolled reductions and cyclizations are critical in the synthesis of complex polycyclic systems found in alkaloids like strychnine udel.edunih.govunigoa.ac.in.

In the context of this compound, controlling the stereochemistry of the ethylidene group (E- or Z-isomerism) and the absolute configuration at the chiral centers within the polycyclic system are critical aspects of its synthesis and the synthesis of its analogues. Achieving high levels of both regioselectivity and stereoselectivity is necessary to synthesize this compound and its analogues efficiently and with the correct structural fidelity.

Biological Activities and Mechanistic Investigations of Vinervine Pre Clinical Focus

Enzyme Inhibitory Activities

Enzyme inhibition is a key mechanism by which many natural products exert their biological effects. Studies often evaluate the ability of a compound to interfere with the activity of enzymes involved in disease pathways.

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease to increase acetylcholine levels in the brain. While alkaloids from plants in the Apocynaceae family, such as Catharanthus roseus, have been investigated for their AChE inhibitory effects, and some alkaloids like vindoline (B23647) and serpentine (B99607) have shown inhibitory activity, specific in vitro studies detailing the direct inhibitory activity and IC50 values of isolated Vinervine against AChE were not found in the conducted literature search. mdpi.comnih.govscispace.comfrontiersin.org Studies on other plant extracts and isolated compounds have reported varying IC50 values for AChE inhibition, demonstrating the methodology used in this type of investigation. japsonline.comfrontiersin.org

Alpha amylase and alpha glucosidase are key enzymes involved in the digestion of carbohydrates, and their inhibition can help regulate postprandial blood glucose levels, making them targets for managing metabolic conditions like type 2 diabetes. Plants containing compounds with carbazole-like nuclei, such as this compound, have been suggested to possess antidiabetic activity. researchgate.netajol.info In vitro assays are commonly used to evaluate the inhibitory potential of compounds against these enzymes, with results often expressed as IC50 values. researchgate.netnih.govjyoungpharm.orggoogle.comnih.govnih.govipb.ac.id However, specific in vitro evaluation data demonstrating the inhibitory effects of isolated this compound on alpha amylase and alpha glucosidase were not identified in the conducted literature search. Studies on other plant extracts and compounds have shown varying degrees of inhibition against these enzymes. researchgate.netnih.govjyoungpharm.orggoogle.comnih.govnih.govipb.ac.id

Metabolic Regulatory Effects in Preclinical Models

Preclinical investigations into the metabolic regulatory effects of compounds involve assessing their impact on glucose and lipid metabolism using both in vitro and in vivo models.

In vitro cellular assays are utilized to study the effects of compounds on various aspects of glucose metabolism, such as glucose uptake, glycogen (B147801) synthesis, and the expression of glucose transporters in cell lines. mdpi.comnih.govnih.gov While studies on other natural compounds and plant extracts have demonstrated modulation of glucose metabolism in cellular models, specific data on the effects of isolated this compound in such in vitro cellular assays were not found in the conducted literature search. mdpi.com

Animal models, such as rodents fed high-fat diets or chemically induced diabetic models, are widely used to investigate metabolic dysregulation and evaluate the potential therapeutic effects of compounds on parameters like blood glucose levels, insulin (B600854) sensitivity, and lipid profiles. core.ac.uknih.govoatext.comindexcopernicus.comresearchgate.netrevespcardiol.orgresearchgate.net While some plant extracts containing alkaloids, including those that may contain this compound, have been explored for anti-hyperglycemic effects in animal models, specific investigations focused on the effects of isolated this compound in animal models of metabolic dysregulation or hyperglycemia were not identified in the conducted literature search. core.ac.ukindexcopernicus.comresearchgate.net

Cardiovascular System Modulation in Animal Models

Hypotensive Effects and Vascular Reactivity Studies

Studies have indicated that this compound possesses hypotensive effects. tandfonline.com Investigation into its impact on vascular reactivity, particularly in arteriolar smooth muscle, has been a focus of pre-clinical research. tandfonline.com The regulation of vascular tone is crucial for blood pressure control, involving the contraction and relaxation of vascular smooth muscle cells. cvphysiology.comwikipedia.org

Direct Actions on Arteriolar Smooth Muscle and Associated Mechanisms

Research suggests that this compound may exert a vasodilatory effect through direct action on arteriolar smooth muscle. tandfonline.com Vascular smooth muscle contraction and relaxation are regulated by various signal transduction mechanisms, including G-protein-coupled pathways and the nitric oxide-cGMP pathway, which modulate intracellular calcium concentrations. cvphysiology.comcvphysiology.com While the specific molecular targets of this compound's action on arteriolar smooth muscle require further detailed elucidation, its observed direct effect points towards an interaction with the contractile machinery or associated signaling pathways within these cells. tandfonline.comcvphysiology.comcvphysiology.com

Antioxidant Capacity and Free Radical Scavenging Properties of this compound-Containing Extracts

Extracts containing this compound, particularly those from its natural sources like Catharanthus roseus and Vinca (B1221190) minor, have been evaluated for their antioxidant capacity and free radical scavenging properties. mdpi.comhealthinformaticsjournal.com Antioxidant activity is often attributed to the presence of phenolic compounds and other bioactive molecules within these extracts. mdpi.comnih.govresearchgate.net Studies utilizing in vitro assays such as DPPH radical scavenging and reducing power have demonstrated the ability of these extracts to neutralize free radicals. mdpi.comnih.govnih.govresearchgate.net The antioxidant potential of such extracts suggests a possible role in mitigating oxidative stress, a factor implicated in various pathological conditions. nih.gov

Data from studies on the antioxidant capacity of plant extracts containing this compound can be presented in tables summarizing IC50 values for radical scavenging assays or measurements of reducing power.

AssaySample SourceIC50 or Activity LevelReference
DPPH Radical ScavengingCatharanthus roseus extract(Example data) mdpi.com
ABTS Radical ScavengingCatharanthus roseus extract(Example data) mdpi.com
Reducing Power (FRAP/CUPRAC)Catharanthus roseus extract(Example data) mdpi.com
DPPH Radical ScavengingGrape pomace extract (Vitis vinifera)13 ± 1 µg/mL nih.govresearchgate.net

Note: Example data is illustrative; specific values would depend on the particular study and extract.

Elucidation of Specific Cellular and Molecular Targets (excluding human clinical data)

While the hypotensive and vascular effects suggest interaction with the cardiovascular system, the precise cellular and molecular targets of isolated this compound have been less extensively characterized in pre-clinical studies compared to some other Vinca alkaloids. Research into the mechanisms of action often involves investigating interactions with receptors, enzymes, or ion channels that regulate vascular tone and cellular signaling. cvphysiology.comcvphysiology.com Further pre-clinical studies are needed to definitively identify the specific molecular entities with which this compound interacts to exert its observed biological effects.

In vitro Cellular Model Investigations on Pharmacological Responses

In vitro cellular models are valuable tools for investigating the pharmacological responses to compounds like this compound, allowing for controlled studies on specific cell types and mechanisms. mattek.comcreative-biolabs.commattek.com Studies utilizing isolated vascular smooth muscle cells or endothelial cells could provide insights into the direct effects of this compound on cellular processes relevant to vasodilation or contraction. cvphysiology.comwikipedia.org While specific detailed in vitro studies solely focused on this compound's effects on these cellular models were not prominently found in the search results, this type of investigation is crucial for understanding the cellular basis of its observed hypotensive effects. tandfonline.commattek.comcreative-biolabs.com

In vivo Efficacy Studies in Non-human Animal Models for Specific Disease States

Pre-clinical efficacy studies in non-human animal models are essential for evaluating the potential therapeutic applications of this compound in specific disease states. mattek.comnih.govmeliordiscovery.comarvojournals.org Given its reported hypotensive effects, animal models of hypertension, such as spontaneously hypertensive rats (SHR), would be relevant for assessing its efficacy in reducing blood pressure in a living system. nih.govmdpi.com While some Vinca alkaloids have been studied in various animal models for conditions like cancer and neurological disorders, specific in vivo efficacy studies focusing solely on this compound in well-defined disease models were not extensively detailed in the provided search results. meliordiscovery.comarvojournals.orgresearchgate.netnih.govuok.ac.inthegoodscentscompany.comnih.gov Further research using appropriate animal models is necessary to confirm and expand upon the potential therapeutic benefits suggested by in vitro and ex vivo findings. mattek.commattek.comnih.gov

Structure Activity Relationship Sar Studies of Vinervine and Its Derivatives

Identification of Structural Moieties Essential for Biological Activity

The core structure of vinervine, like other monoterpene indole (B1671886) alkaloids, is based on a complex ring system derived from tryptophan and a monoterpene unit. wikipedia.org The indole nucleus is a common feature in many biologically active alkaloids and is often considered essential for interaction with various biological targets. This compound possesses a carbazole-like framework as part of its indole structure. wikipedia.org

While specific detailed research directly linking the carbazole-like nucleus of this compound to a particular biological effect like an antidiabetic effect is not prominently available in the provided search results, the broader context of indole alkaloids suggests the importance of this moiety. For instance, some indole alkaloids have shown antidiabetic activity. researchgate.netresearchgate.netnih.gov The presence and specific substitution pattern of the indole ring system are generally critical for the binding affinity and efficacy of indole alkaloids with their target receptors or enzymes. The hydroxyl group at position 12 is a key distinguishing feature of this compound compared to akuammicine (B1666747) wikipedia.org, and its presence or absence, as well as its position, could significantly impact activity by influencing factors such as hydrogen bonding, polarity, and steric interactions.

Correlating Structural Modifications with Changes in Potency and Selectivity

Research on this compound and its derivatives regarding specific structural modifications and their direct correlation with changes in potency and selectivity is not extensively detailed in the provided search snippets. However, general principles of alkaloid SAR can be applied.

Modifications to the this compound structure could include alterations to the indole ring, the ester group, the ethylidene side chain, or the complex fused ring system. Each modification can influence the compound's interaction with biological targets through various mechanisms:

Substitutions on the Indole Ring: Changes to the hydroxyl group (e.g., methylation, esterification) or the introduction of other substituents on the indole system could alter electronic distribution, lipophilicity, and hydrogen bonding capabilities, thereby affecting binding affinity and metabolic stability.

Modifications to the Ester Group: The methyl ester group is a common feature in many alkaloids. Hydrolysis of the ester to a carboxylic acid or transesterification could significantly change the compound's polarity, charge state at physiological pH, and interaction with esterase enzymes, impacting its pharmacokinetics and pharmacodynamics.

Changes to the Fused Ring System: The complex polycyclic structure dictates the molecule's three-dimensional conformation. Even subtle changes in stereochemistry or the introduction/removal of rings or functional groups within this core can dramatically affect how the molecule fits into a binding pocket, influencing both potency and selectivity.

While direct experimental data on this compound derivatives is limited in the search results, studies on other alkaloids from the Apocynaceae family, such as those from Voacanga africana or Vinca (B1221190) species, often involve SAR investigations to identify key structural features for their observed activities, such as anti-onchocercal or antiplasmodial effects researchgate.netelectricveg.com. These studies provide a framework for the types of structural modifications that would likely be explored for this compound if its biological activities were more thoroughly investigated.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models correlating structural properties of compounds with their biological activities. dbpedia.org By analyzing a series of compounds with known structures and activities, QSAR models aim to identify the physicochemical and structural descriptors that are most influential in determining potency and selectivity.

While the search results mention QSAR studies in the context of other compounds or general approaches vdoc.pubabq.org.br, specific QSAR studies focused solely on this compound are not detailed. However, if sufficient biological activity data for this compound and a series of its derivatives were available, QSAR modeling could be a valuable tool.

A typical QSAR workflow for this compound derivatives would involve:

Data Collection: Gathering experimental biological activity data (e.g., IC50, EC50 values) for this compound and its synthesized or isolated derivatives against a specific biological target or in a particular assay.

Molecular Descriptors Calculation: Computing various molecular descriptors for each compound. These descriptors can represent physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area), electronic properties (e.g., partial charges, frontier molecular orbital energies), and structural features (e.g., number of rotatable bonds, presence of specific functional groups, topological indices).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the molecular descriptors with the biological activity.

Model Validation: Rigorously validating the built model using internal and external validation techniques to ensure its robustness and predictive power.

Prediction and Design: Using the validated QSAR model to predict the activity of novel, untested this compound derivatives and to guide the rational design of new compounds with potentially improved activity or selectivity.

QSAR studies could help elucidate which structural features of this compound are most critical for its activity and provide insights into how to modify the structure to enhance desired properties.

Insights from Homologous Alkaloids and Their SAR Profiles

This compound is a monoterpene indole alkaloid and shares a common biosynthetic origin with many other alkaloids found in plants of the Apocynaceae family, being derived from strictosidine (B192452). wikipedia.org Studying the SAR profiles of homologous alkaloids can provide valuable insights into the potential activities and key structural features of this compound.

Homologous alkaloids to this compound include other members of the Vinca sub-group and related indole alkaloids such as akuammicine (from which this compound is derived) wikipedia.org, rhazine (akuammidine) researchgate.netwikipedia.orgnih.gov, picraline (B586500) nih.govuni-freiburg.dechem960.commdpi.comupol.cz, and vincamine (B1683053) researchgate.netthegoodscentscompany.com. These compounds share structural similarities but also possess distinct differences in their ring systems, functional groups, and stereochemistry.

Examining the reported biological activities and SAR studies of these related alkaloids can offer clues about the potential activities of this compound and the structural elements that might be important. For example:

Akuammicine: As the direct precursor without the 12-hydroxyl group, comparing the activity of akuammicine and this compound could highlight the role of this specific hydroxyl group.

Rhazine (Akuammidine): Rhazine is another sarpagan-type indole alkaloid. researchgate.netwikipedia.orgnih.gov Studies on rhazine's activities could suggest potential pharmacological areas for this compound.

Picraline: Picraline is an alkaloid found in Alstonia and Tabernaemontana species. nih.govuni-freiburg.demdpi.comupol.cz Research on picraline, including its reported inhibition of sodium glucose cotransporter mdpi.comupol.cz, could be relevant given the mention of antidiabetic effects in the context of some Vinca alkaloids researchgate.net.

Vincamine: Vincamine, found in Vinca minor, has been studied for its effects on cerebral circulation and potential anti-Alzheimer, antibacterial, and antihypertensive activities. researchgate.netthegoodscentscompany.com Its hypoglycemic effects have also been noted in mice. researchgate.net Comparing the structures of this compound and vincamine might reveal common or distinct features associated with these activities.

By analyzing the SAR data available for these homologous alkaloids, researchers can infer potential biological targets and active motifs within the this compound structure. Differences in activity between this compound and its congeners can be attributed to their structural variations, helping to build a more comprehensive understanding of the relationship between structure and function in this class of natural products.

Analytical Methodologies for Vinervine Quantification and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating vinervine from other compounds present in plant extracts, allowing for its subsequent quantification and analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a widely used technique for the separation and analysis of secondary metabolites, including alkaloids, from plant sources. nih.govphcog.com HPLC coupled with various detectors provides a versatile approach for the quantification of this compound. While the search results did not provide specific details on HPLC parameters exclusively for this compound, general applications of HPLC for Vinca (B1221190) alkaloids highlight its utility. For instance, reversed-phase HPLC methods have been developed for the simultaneous determination of other alkaloids from Vinca rosea, such as vinblastine (B1199706), vincristine (B1662923), catharanthine (B190766), and vindoline (B23647), often utilizing UV detection at wavelengths around 297 nm for optimal absorption. nih.govphcog.com Electrochemical detection (ECD) and coulometric electrode array detection coupled with gradient HPLC have also been shown to offer enhanced sensitivity and selectivity for vinca alkaloids in complex samples like plant extracts. thermofisher.com This suggests that similar HPLC approaches with appropriate stationary phases and detectors (e.g., UV, ECD) could be adapted for the separation and quantification of this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Identification and Quantification

UPLC-MS/MS is a powerful technique for the identification and quantification of compounds in complex mixtures due to its high sensitivity, speed, and selectivity. nih.govresearchgate.net This method is particularly valuable for the analysis of alkaloids in plant extracts and biological samples. nih.govmdpi.com UPLC-MS/MS has been applied in phytochemical characterization studies where this compound was detected and tentatively identified based on its molecular ion and fragmentation pattern. researchgate.netsciopen.com For example, in an analysis of Tabernanthe iboga root bark extract using LC-HRMS/MS in positive ionization mode, this compound was detected with a mass of 321.1596, corresponding to the protonated molecule ion [M+H-H2O]+, and a retention time of 24.46 minutes. researchgate.netsciopen.com This demonstrates the capability of UPLC-MS/MS (and related LC-MS techniques) to identify and potentially quantify this compound within a complex alkaloid profile.

While specific quantitative data for this compound via UPLC-MS/MS was not extensively detailed in the provided snippets, the successful identification of this compound using this technique in plant extracts indicates its applicability for both qualitative and quantitative analysis. researchgate.netsciopen.com The use of multiple reaction monitoring (MRM) mode in UPLC-MS/MS enhances selectivity and sensitivity for targeted quantification of specific compounds. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is primarily used for the analysis of volatile and semi-volatile compounds. ysi.com While this compound is a relatively large and less volatile indole (B1671886) alkaloid compared to simple volatile organic compounds, GC-MS has been mentioned in the context of analyzing alkaloid profiles, particularly for more volatile constituents. vtt.fiajol.info Studies analyzing the alkaloid content of plants like Rhazya stricta have utilized GC-MS for the separation of volatile and non-polar alkaloids. vtt.fi Although this compound itself might not be a primary target for GC-MS due to its structure and potential for thermal degradation, GC-MS can complement LC-based methods by providing information on the more volatile components of a plant extract that might be co-occurring with this compound.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide crucial information about the chemical structure and purity of isolated compounds like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a definitive technique for the structural elucidation of organic compounds, including complex alkaloids. researchgate.netoeno-one.eucreative-biostructure.com Both 1D and 2D NMR experiments (such as 1H NMR and 13C NMR) are essential for determining the arrangement of atoms and functional groups within the this compound molecule. wikipedia.orgresearchgate.net Research on the structure of this compound and related alkaloids has historically relied on NMR spectroscopy for confirmation. wikipedia.orgresearchgate.net While detailed NMR spectral data (chemical shifts, coupling constants) specifically for this compound were not provided in the search results, the technique is consistently cited as fundamental for confirming the structures of indole alkaloids from Vinca species. researchgate.netresearchgate.net NMR can also be used for purity assessment by identifying signals from impurities in a sample. oeno-one.eucreative-biostructure.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatography (e.g., LC-HRMS), provides highly accurate mass measurements of a compound's molecular ion and fragment ions. researchgate.netutar.edu.mynih.gov This exact mass information is critical for determining the elemental composition of this compound and confirming its molecular formula (C20H22N2O3). researchgate.netsciopen.comnih.gov HRMS data, alongside fragmentation patterns obtained from tandem mass spectrometry (MS/MS), aids significantly in the structural elucidation process and confirms the identity of the compound. researchgate.netsciopen.comnih.gov Studies identifying this compound in plant extracts have reported its exact mass determined by HRMS, supporting its molecular formula. researchgate.netsciopen.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6875257

Data Tables

Based on the available search results, a data table summarizing the detection of this compound using LC-HRMS/MS can be presented:

Analytical TechniqueMatrixMolecular Ion (m/z)Retention Time (min)Proposed FormulaNoteSource
LC-HRMS/MST. iboga root bark321.159624.46C20H22N2O3Detected as [M+H-H2O]+ in positive mode researchgate.netsciopen.com

This table summarizes a specific instance of this compound detection using a high-resolution mass spectrometry technique, illustrating the type of data obtained in such analyses. Further detailed quantitative data or comprehensive spectral data (NMR, full MS fragmentation) were not consistently available across the search results to generate more extensive data tables within the strict scope of this compound analysis.

Bioanalytical Methods for this compound Detection in Complex Biological Matrices (e.g., Plant Extracts, Animal Tissues)

The detection and quantification of this compound in complex biological matrices, particularly plant extracts where it naturally occurs, necessitate the use of sensitive and selective analytical techniques. This compound is a monoterpene indole alkaloid found in various plants of the Apocynaceae family, including Vinca erecta and Tabernaemontana divaricata. wikipedia.org The complexity of plant matrices, containing a wide array of secondary metabolites, pigments, and lipids, requires robust extraction and analytical methods to isolate and identify this compound accurately.

Chromatographic techniques, often coupled with spectroscopic or mass spectrometric detection, are the cornerstone of this compound bioanalysis in plant extracts. Early characterization of this compound from Vinca erecta involved methods such as paper chromatography, elemental analysis, infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and specific rotation measurements. ecomole.com More advanced techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been applied for the structural elucidation and identification of alkaloids in plant extracts containing this compound. ecomole.com

Modern bioanalytical approaches frequently utilize hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) due to their high sensitivity, selectivity, and ability to handle complex samples. These methods allow for the separation of this compound from co-eluting compounds in the matrix and its subsequent detection and quantification based on its mass-to-charge ratio and fragmentation pattern. For instance, LC-MS/MS has been used in the phytochemical characterization of extracts where this compound was detected. nih.gov Similarly, UHPLC-MS/MS has been employed for the qualification of phytochemicals, including this compound, in plant tissue extracts. researchgate.netnih.govmdpi.com

Sample preparation is a critical step in the bioanalysis of this compound from plant matrices. This typically involves extraction procedures, such as solvent extraction, to isolate the alkaloid fraction from the plant material. Different solvents and extraction techniques may be employed depending on the plant part and the desired purity of the extract. ecomole.com Following extraction, further clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances before chromatographic analysis.

While the provided search results primarily focus on plant matrices, the principles of bioanalysis in complex samples can be extended to animal tissues if this compound were to be studied in such a context. Methods like LC-MS/MS are commonly used for the detection and quantification of various compounds, including alkaloids, in animal tissues and biological fluids due to their sensitivity and ability to handle the complexity of these matrices. elgalabwater.comthegoodscentscompany.com

Research findings often involve the identification and relative quantification of this compound alongside other alkaloids present in the plant source. For example, studies on Vinca erecta have identified this compound along with vincanine, vincanidine, akuammine, kopsinine, pseudokopsinine, vinerine, and vineridine (B1597409) in aerial parts. ecomole.com

Here is an example of phytochemical data, including this compound, identified in plant tissue extracts using LC-MS/MS:

Compound NameFormulaRT (min)m/z (Measured)m/z (Theoretical)Fragment Ions
This compoundC₂₀H₂₂N₂O₃20.07339.17087339.1708307.1435, 279.1484, 250.1215, 185.0704
PanarineC₂₀H₂₂N₂O₂20.32323.17596323.1760305.1643, 166.0860, 156.0804, 148.1119, 144.0806

Method Validation and Standardization in Research Protocols

Analytical method validation is a critical process in research to ensure that a method is suitable for its intended purpose and provides reliable, accurate, and reproducible results. chromatographyonline.comqbdgroup.com For the quantification and characterization of this compound in biological matrices, validation is essential to confirm the method's performance characteristics. Standardization of research protocols ensures consistency and comparability of results across different experiments and laboratories.

Key parameters evaluated during method validation typically include:

Specificity: The ability of the method to unequivocally assess the analyte (this compound) in the presence of other components in the sample matrix, such as other alkaloids, plant metabolites, or impurities. qbdgroup.comlabmanager.com This is particularly important in complex biological extracts.

Accuracy: The closeness of the test results obtained by the method to the true value. qbdgroup.comlabmanager.com This is often assessed by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples) and determining the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. qbdgroup.comlabmanager.com Precision can be evaluated at different levels, including repeatability (within a short period under the same conditions) and intermediate precision (under varying conditions within the same laboratory).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range. qbdgroup.comlabmanager.com Linearity is typically assessed by analyzing a series of samples with varying this compound concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. qbdgroup.com

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable accuracy and precision. qbdgroup.comoiv.int This is important for detecting low levels of this compound in biological samples.

System Suitability: Tests performed before or during the analysis of samples to ensure that the analytical system is functioning correctly and that the performance criteria are met. chromatographyonline.com

Standardization of research protocols involves establishing detailed, written procedures for sample collection, preparation, analysis, and data reporting. This includes specifying the type of biological matrix, the extraction method, the analytical technique and its operating parameters (e.g., chromatographic column, mobile phase, detection settings), and the criteria for accepting analytical runs. oiv.int Standardized protocols minimize variability and improve the reliability and comparability of data generated in different studies. Adherence to established guidelines for analytical method validation, such as those provided by regulatory bodies where applicable, is crucial for ensuring the quality and credibility of research findings on this compound. chromatographyonline.comlabmanager.com

Future Research Directions and Pre Clinical Translational Perspectives

Comprehensive Elucidation of Undefined Enzymatic Steps in Vinervine Biosynthesis

The biosynthesis of monoterpene indole (B1671886) alkaloids, including this compound, is a complex process involving numerous enzymatic steps. While general pathways for related alkaloids like vincristine (B1662923) and vinblastine (B1199706) have been studied, specific enzymatic transformations leading to this compound are not fully understood. vtt.firesearchgate.net Identifying and characterizing the enzymes involved in the later stages of this compound biosynthesis is crucial. This includes understanding the precise enzymatic reactions that lead to the unique structural features of this compound within the Aspidospermatan class of alkaloids. researchgate.net Research utilizing techniques such as enzyme isolation, gene sequencing, and functional genomics will be essential to map these undefined steps. Elucidating these enzymatic pathways could pave the way for metabolic engineering approaches to enhance this compound production in plants or microbial systems. vtt.firesearchgate.net

Exploration of Novel Pre-clinical Biological Activities and Therapeutic Potential

Current research has indicated some biological activities for this compound, including potential acetylcholinesterase inhibitory effects and implications in antidiabetic activity due to its carbazole-like nucleus. ajol.infoscispace.com However, a comprehensive exploration of its pre-clinical biological activities is still needed. Future studies should investigate a wider range of potential therapeutic applications, such as anticancer, antimicrobial, antihypertensive, and antipsychotic effects, given the diverse activities observed in other carbazole (B46965) derivatives and alkaloids from the Vinca (B1221190) genus. ajol.infodntb.gov.ua Rigorous in vitro and in vivo studies using relevant disease models are necessary to validate any observed activities and understand the underlying mechanisms of action. google.com Identifying specific molecular targets and signaling pathways modulated by this compound will be critical for assessing its therapeutic potential.

Development of Innovative and Sustainable Synthetic Strategies for this compound and its Analogues

Natural abundance of this compound in plants might be limited, necessitating the development of efficient synthetic or semi-synthetic methods for its production. researchgate.net Current synthetic strategies for complex natural products often involve multi-step processes. rsc.org Future research should focus on developing innovative and sustainable synthetic routes for this compound and its analogues. This could involve exploring novel catalytic methods, green chemistry approaches, or biosynthesis-inspired synthesis. rsc.orgcardiff.ac.uk Developing efficient synthetic strategies would not only provide a reliable source of this compound for research but also allow for the creation of various analogues with potentially improved potency, selectivity, or pharmacokinetic properties. rsc.org Structure-activity relationship studies based on synthesized analogues could further illuminate the structural features essential for its biological activities.

Application of Advanced "-Omics" Technologies (e.g., Metabolomics, Proteomics) to Understand this compound Biology

Advanced "-omics" technologies, such as metabolomics and proteomics, can provide a holistic understanding of the biological systems where this compound is present or exerts its effects. mdpi.commdpi.comnih.govresearchgate.netnih.gov Applying metabolomics could help identify precursor molecules and intermediates in this compound biosynthesis, as well as profile the metabolic changes in biological systems treated with this compound. mdpi.commdpi.comresearchgate.net Proteomics can be used to identify proteins involved in its biosynthesis, transport, or metabolism, as well as potential protein targets of this compound. nih.govnih.gov Integrating data from metabolomics and proteomics can provide a more comprehensive picture of this compound biology, revealing complex interactions and pathways that are not apparent from studying individual components. This integrated approach can uncover novel insights into its biological roles and mechanisms. nih.gov

Q & A

Basic: What experimental protocols ensure reproducibility in Vinervine isolation and purification?

Methodological Answer:

  • Stepwise Development : Follow a multi-step validation process, including solvent selection (e.g., ethanol vs. methanol), temperature optimization, and chromatographic conditions (HPLC parameters like column type, flow rate) .
  • Replication : Conduct triplicate experiments for each isolation batch to account for environmental variability. Use standardized equipment (e.g., Agilent 1260 Infinity HPLC system) and document vendor details .
  • Data Reporting : Include retention times, yield percentages, and purity metrics (UV-Vis spectra at 254 nm) in supplementary materials. Cross-reference with established literature for solvent ratios .

Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo studies?

Methodological Answer:

  • Variable Control : Audit confounding factors such as cell line viability (e.g., HepG2 vs. primary hepatocytes), dosage regimens, and metabolic interference in animal models. Use paired t-tests to compare datasets .
  • Meta-Analysis Framework : Aggregate data from ≥10 peer-reviewed studies using PRISMA guidelines. Apply heterogeneity tests (I² statistic) to identify outliers and subgroup analyses (e.g., dose-response vs. exposure time) .
  • Mechanistic Validation : Combine knockdown assays (siRNA targeting putative receptors) with pharmacokinetic profiling (LC-MS/MS plasma concentration curves) to isolate direct effects .

Basic: What statistical models are optimal for analyzing dose-dependent cytotoxicity of this compound?

Methodological Answer:

  • Model Selection : Use nonlinear regression (e.g., GraphPad Prism’s sigmoidal dose-response model) to calculate IC₅₀ values. Validate with Akaike’s Information Criterion (AIC) against linear models .
  • Outlier Management : Apply Grubbs’ test (α=0.05) to exclude anomalous data points. Report confidence intervals (95%) for all IC₅₀ estimates .
  • Software Tools : Compare outputs from R (drc package) and SPSS PROBIT analysis for consistency .

Advanced: How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

Methodological Answer:

  • Cohort Stratification : Randomize animal subjects (e.g., Sprague-Dawley rats) into control, low-dose (10 mg/kg), and high-dose (50 mg/kg) groups. Use block randomization to balance weight/age variables .
  • Endpoint Selection : Monitor biomarkers (ALT/AST for hepatotoxicity, BUN/creatinine for nephrotoxicity) at 0, 30, 60, and 90 days. Include histopathological scoring by blinded evaluators .
  • Survival Analysis : Apply Kaplan-Meier curves with log-rank tests to compare mortality rates. Adjust for censored data using Cox proportional hazards models .

Basic: What criteria validate this compound’s structural characterization in novel matrices?

Methodological Answer:

  • Spectroscopic Triangulation : Confirm structure via NMR (¹H/¹³C, DEPT-Q), HR-MS (m/z error < 2 ppm), and FT-IR (functional group alignment) .
  • Reference Standards : Cross-validate with certified commercial standards (e.g., Sigma-Aldrich Lot# XYZ) in parallel runs. Report melting points (±2°C) and optical rotation values .
  • Reproducibility : Publish raw spectral data in open-access repositories (e.g., Zenodo) with instrument calibration logs .

Advanced: How can machine learning improve predictive modeling of this compound’s pharmacokinetics?

Methodological Answer:

  • Dataset Curation : Compile ADME data (absorption, distribution, metabolism, excretion) from ChEMBL and PubChem. Normalize features (logP, polar surface area) using Min-Max scaling .
  • Algorithm Training : Test random forest vs. neural networks (TensorFlow/Keras) on 80:20 training:validation splits. Optimize hyperparameters via grid search .
  • Validation Metrics : Report AUC-ROC (>0.85), precision-recall curves, and SHAP values for feature importance. Cross-check with in vivo bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.